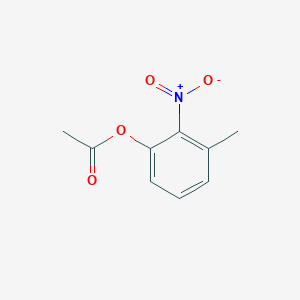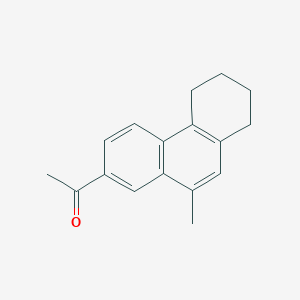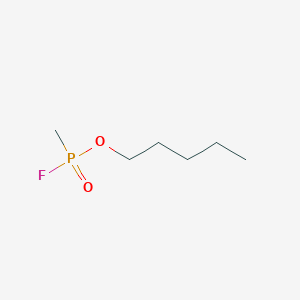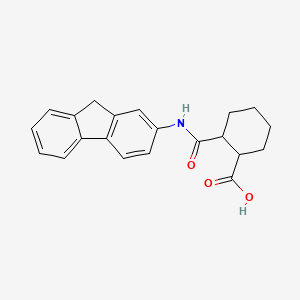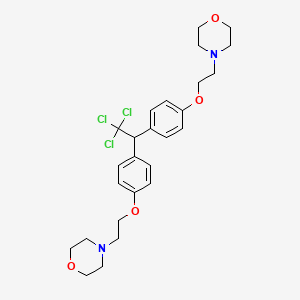
2,5-Diamino-3-nitrobenzeneethanole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diamino-3-nitrobenzeneethanole is an organic compound with the molecular formula C26H33Cl3N2O4 It is characterized by the presence of amino and nitro functional groups attached to a benzene ring, along with an ethanole side chain
Méthodes De Préparation
The synthesis of 2,5-Diamino-3-nitrobenzeneethanole typically involves multiple steps, starting from o-nitrobenzaldehyde as a precursor. The preparation method includes:
Catalyzed Hydrogenation Reduction: Using metal catalysts such as 5% palladium-charcoal and skeletal nickel to reduce o-nitrobenzaldehyde.
Oxidation-Reduction: Employing hydrogen peroxide for oxidation and hydrobromic acid for bromination.
Crystallization: The final product is crystallized using solvents like methanol, ethanol, acetone, chloroform, and dichloroethane to achieve high purity.
Analyse Des Réactions Chimiques
2,5-Diamino-3-nitrobenzeneethanole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium catalysts, hydrogen peroxide, and hydrobromic acid.
Applications De Recherche Scientifique
2,5-Diamino-3-nitrobenzeneethanole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of coordination polymers and other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Diamino-3-nitrobenzeneethanole involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the reduction of the nitro group and subsequent interactions with cellular components. The specific molecular targets and pathways depend on the context of its application .
Comparaison Avec Des Composés Similaires
2,5-Diamino-3-nitrobenzeneethanole can be compared with other similar compounds such as:
2,4-Dinitrotoluene: Similar in having nitro groups but differs in the position and number of amino groups.
1,3,5-Triamino-2,4,6-trinitrobenzene: Contains multiple amino and nitro groups, used in different applications.
2-Amino-3,5-dibromobenzaldehyde: Shares the amino group but has bromine substituents instead of nitro groups.
These comparisons highlight the unique structural features and reactivity of this compound, making it distinct in its chemical behavior and applications.
Propriétés
Numéro CAS |
10435-35-5 |
|---|---|
Formule moléculaire |
C26H33Cl3N2O4 |
Poids moléculaire |
543.9 g/mol |
Nom IUPAC |
4-[2-[4-[2,2,2-trichloro-1-[4-(2-morpholin-4-ylethoxy)phenyl]ethyl]phenoxy]ethyl]morpholine |
InChI |
InChI=1S/C26H33Cl3N2O4/c27-26(28,29)25(21-1-5-23(6-2-21)34-19-13-30-9-15-32-16-10-30)22-3-7-24(8-4-22)35-20-14-31-11-17-33-18-12-31/h1-8,25H,9-20H2 |
Clé InChI |
JDPDDSGLDHCUIE-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCOC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCCN4CCOCC4)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Azidoimidazo[1,2-b]pyridazine](/img/structure/B14728968.png)
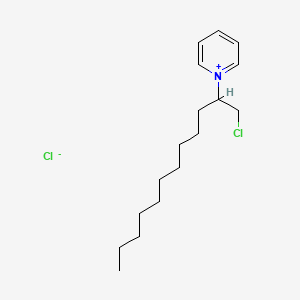
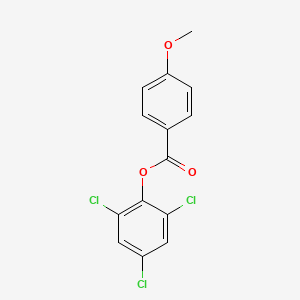
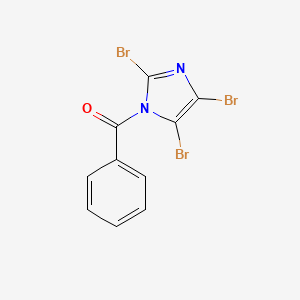

![4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B14728996.png)
